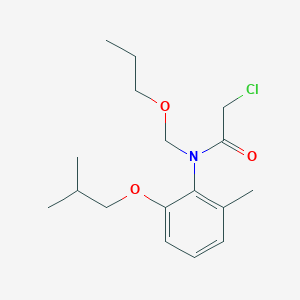
2-chloro-N-(1,4-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-6-methylpyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-chloro-N-(1,4-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-6-methylpyridine-3-sulfonamide” is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a pyridine ring substituted with a sulfonamide group, a chloro group, and a dimethyl-oxo-dihydropyridinyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-chloro-N-(1,4-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-6-methylpyridine-3-sulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the 6-methyl substitution can be introduced via Friedel-Crafts alkylation.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyridine derivative with chlorosulfonic acid, followed by amination.
Attachment of the Dimethyl-Oxo-Dihydropyridinyl Moiety: This step may involve the formation of the dihydropyridine ring through a Hantzsch synthesis, followed by oxidation to introduce the oxo group and subsequent chlorination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyridine ring, leading to further functionalization.
Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a pyridine derivative with additional oxo groups, while substitution could introduce various functional groups at the chloro position.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, sulfonamide derivatives are well-known for their antibacterial properties. This compound could be investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action of “2-chloro-N-(1,4-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-6-methylpyridine-3-sulfonamide” would depend on its specific application. For instance, if it exhibits antibacterial activity, it may act by inhibiting bacterial enzymes or interfering with bacterial cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
“2-chloro-N-(1,4-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-6-methylpyridine-3-sulfonamide” is unique due to its specific substitution pattern on the pyridine ring and the presence of the dimethyl-oxo-dihydropyridinyl moiety. This structural uniqueness may confer distinct biological activities or chemical reactivity compared to other sulfonamides.
属性
IUPAC Name |
2-chloro-N-(1,4-dimethyl-2-oxopyridin-3-yl)-6-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S/c1-8-6-7-17(3)13(18)11(8)16-21(19,20)10-5-4-9(2)15-12(10)14/h4-7,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTYPWKSGKQJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C)NS(=O)(=O)C2=C(N=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2913719.png)
![N-ethyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2913720.png)



![4-chloro-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzamide](/img/structure/B2913725.png)
![5-(5-chloro-2-methoxybenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2913727.png)
![ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913730.png)
![N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2913731.png)
![1-(3-chloro-4-methoxyphenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2913737.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2913738.png)

